molecular formula C22H14Cl2N2OS B15122553 1-(3,4-Dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

1-(3,4-Dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B15122553
M. Wt: 425.3 g/mol
InChI Key: HFNXGYNUWYDHKT-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with amines.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the quinazoline derivative with the 3,4-dichlorophenyl ethanone under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one: Unique due to its specific substitution pattern and functional groups.

    Other Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

Uniqueness

1-(3,4-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H14Cl2N2OS

Molecular Weight

425.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone

InChI

InChI=1S/C22H14Cl2N2OS/c23-17-11-10-15(12-18(17)24)20(27)13-28-22-25-19-9-5-4-8-16(19)21(26-22)14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

HFNXGYNUWYDHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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